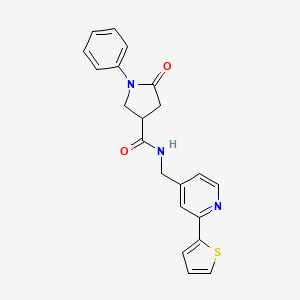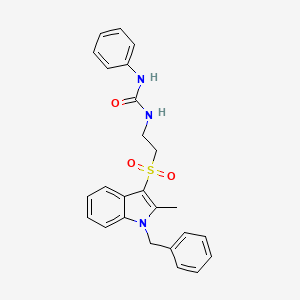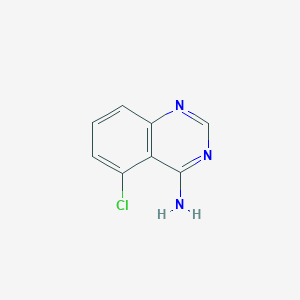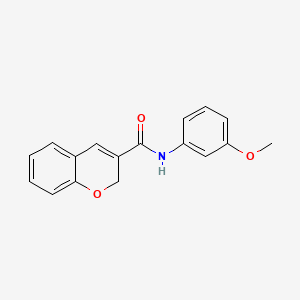
1,1,1-trifluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1,1,1-trifluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide” is a complex organic compound. It contains a trifluoromethyl group, a phenyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystals of the compounds have been measured by X-ray diffraction and subjected to crystallographic and conformational analyses . The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular electrostatic potential and frontier molecular orbitals of the compounds have been investigated by DFT, revealing some physicochemical properties of the compounds .科学的研究の応用
Structural Chemistry and Self-association
Research has delved into the structural aspects and self-association behaviors of compounds similar to 1,1,1-trifluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide. Studies using IR spectroscopy and quantum chemical methods have shown that such compounds can form cyclic dimers in inert solvents through hydrogen bonding, with a particular focus on the NH and C=O groups' interactions. This property is crucial for understanding the chemical behavior and potential applications of these compounds in various solvents and conditions (Sterkhova, Moskalik, & Shainyan, 2014).
Synthesis and Decomposition
The synthesis and decomposition pathways of related trifluoromethanesulfonamide derivatives have been explored, revealing the formation of complex fluorinated compounds through thermal decomposition processes. Such insights are essential for developing new synthetic routes and understanding the stability of these compounds under various conditions (Zhu & Desmarteau, 1993).
Application in Organic Synthesis
There's significant interest in the use of trifluoromethanesulfonamide derivatives for stereoselective synthesis. For example, highly stereoselective one-pot synthesis methodologies have been developed to create tetrasubstituted monofluoroalkenes, showcasing the versatility of these compounds in organic synthesis (Shen, Ni, & Hu, 2013).
Material Science and Light-Emitting Devices
In the field of material science, tetraphenylmethane-based molecular materials, which share structural similarities with the compound , have been synthesized and evaluated for their potential applications in light-emitting devices. This research highlights the possibility of utilizing trifluoromethanesulfonamide derivatives in the development of new materials for electronic applications (Yeh et al., 2001).
作用機序
特性
IUPAC Name |
1,1,1-trifluoro-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF3NO4S/c1-11(2)12(3,4)22-14(21-11)9-6-5-7-10(8-9)18-23(19,20)13(15,16)17/h5-8,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFSYFCTXISCML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

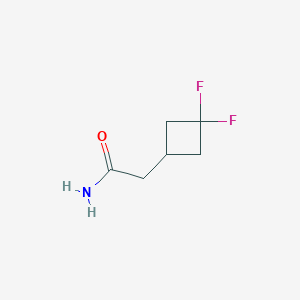

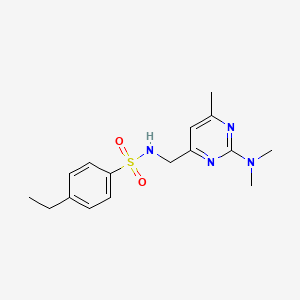
![N-(4-cyanophenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide](/img/structure/B2685286.png)
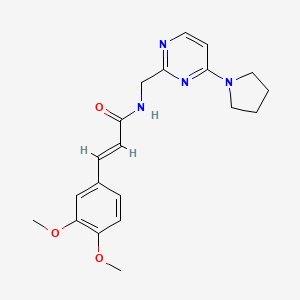
![2-phenyl-4-[(2-pyrazinylamino)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B2685288.png)
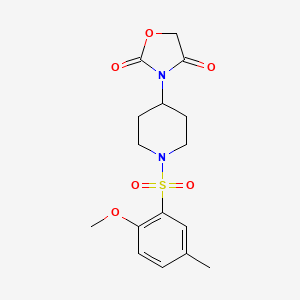
![2-[[1-(1,3-Benzothiazole-6-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2685291.png)
![2-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2685295.png)

